molecular formula C9H8FN B12937770 8-Fluoro-3,4-dihydroisoquinoline

8-Fluoro-3,4-dihydroisoquinoline

Cat. No.: B12937770
M. Wt: 149.16 g/mol
InChI Key: HDLWOQYZFUGLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-3,4-dihydroisoquinoline is a fluorinated derivative of dihydroisoquinoline, a class of compounds known for their significant biological activity. Isoquinolines and their derivatives are found in many natural products and synthetic compounds, exhibiting a wide range of pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-3,4-dihydroisoquinoline typically involves a directed ortho-lithiation reaction. This method allows for the selective introduction of a fluorine atom at the 8-position of the isoquinoline ring. The process involves the following steps :

    Lithiation: The starting material is treated with butyllithium (BuLi) in tetrahydrofuran (THF) at -78°C.

    Fluorination: The lithiated intermediate is then reacted with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.

    Cyclization: The resulting intermediate undergoes cyclization to form this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: Tetrahydroisoquinoline derivatives.

    Alkylation: Alkyl-substituted isoquinolines.

    Nucleophilic Aromatic Substitution: Amino-substituted isoquinolines.

Mechanism of Action

The mechanism of action of 8-fluoro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a ligand for receptors in the central nervous system. The fluorine atom enhances the compound’s binding affinity and selectivity by influencing its electronic and steric properties .

Comparison with Similar Compounds

Uniqueness: 8-Fluoro-3,4-dihydroisoquinoline is unique due to the presence of the fluorine atom at the 8-position, which significantly alters its chemical reactivity and biological activity compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C9H8FN

Molecular Weight

149.16 g/mol

IUPAC Name

8-fluoro-3,4-dihydroisoquinoline

InChI

InChI=1S/C9H8FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,6H,4-5H2

InChI Key

HDLWOQYZFUGLFS-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1C=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.